molecular formula C16H16N2O5 B5739789 N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide

N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5739789
M. Wt: 316.31 g/mol
InChI Key: UIMKXJFQUVRHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-nitroaniline, is nitrated to introduce the nitro group at the desired position.

    Acylation: The nitrated product is then subjected to acylation using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the acetamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation reactions. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of N-(3,4-dimethoxyphenyl)-2-(2-aminophenyl)acetamide.

    Oxidation: Formation of N-(3,4-dihydroxyphenyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for use in the design of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in various biological systems.

    Industrial Applications: The compound’s derivatives are explored for their use as intermediates in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-aminophenylacetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3,4-dihydroxyphenyl)-2-(2-nitrophenyl)acetamide: Similar structure but with hydroxyl groups instead of methoxy groups.

    N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group at a different position.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and methoxy groups, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-8-7-12(10-15(14)23-2)17-16(19)9-11-5-3-4-6-13(11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKXJFQUVRHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.